5-Bromo-4-methyl-2-thiazolecarboxylic acid
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Description
5-Bromo-4-methyl-2-thiazolecarboxylic acid is a chemical compound with the molecular formula C5H4BrNO2S and a molecular weight of 222.06 . It has a diverse range of applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring substituted with a bromine atom at the 5th position and a methyl group at the 4th position . The 2nd position of the thiazole ring is attached to a carboxylic acid group .Scientific Research Applications
Photodynamic Therapy
5-Bromo-4-methyl-2-thiazolecarboxylic acid derivatives have been utilized in the synthesis of new zinc phthalocyanines. These phthalocyanines exhibit remarkable photophysical and photochemical properties, making them suitable for photodynamic therapy, a cancer treatment method. The high singlet oxygen quantum yield and suitable photodegradation quantum yield of these compounds emphasize their potential as Type II photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Antimicrobial Activity
A complex formed from this compound has been synthesized, characterized, and tested for antimicrobial activity. Notably, the Cd(II) coordinate complex derived from this compound exhibited promising octahedral geometry and showed significant antimicrobial properties against various bacterial strains, indicating its potential in developing antimicrobial agents (Jaber, Kyhoiesh, & Jawad, 2021).
Antidepressant Activity
Compounds derived from this compound have been synthesized and evaluated for their antidepressant activities. The study revealed that these compounds possess marked antidepressant activity, showcasing their potential in developing new antidepressant drugs (Khaliullin et al., 2017).
Properties
IUPAC Name |
5-bromo-4-methyl-1,3-thiazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-2-3(6)10-4(7-2)5(8)9/h1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYSMLCWFZCULW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608674 |
Source
|
Record name | 5-Bromo-4-methyl-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874509-45-2 |
Source
|
Record name | 5-Bromo-4-methyl-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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